molecular formula C11H15BF3KN2 B6341561 Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate CAS No. 1691248-19-7

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate

Cat. No.: B6341561
CAS No.: 1691248-19-7
M. Wt: 282.16 g/mol
InChI Key: VGVCQMVGOAZLNP-UHFFFAOYSA-N
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Description

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate is an organic compound used in various scientific experiments. It is a potassium salt composed of a heteroarylboronic acid derivative and a trifluoroborate anion. This compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate typically involves the reaction of 4-(1-methy-4-piperazinyl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in an aqueous medium under mild conditions. The process involves the following steps:

  • Dissolution of 4-(1-methy-4-piperazinyl)phenylboronic acid in water.
  • Addition of potassium trifluoroborate to the solution.
  • Stirring the mixture at room temperature for several hours.
  • Filtration and drying of the resulting product to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

  • Large-scale dissolution of 4-(1-methy-4-piperazinyl)phenylboronic acid in water.
  • Controlled addition of potassium trifluoroborate.
  • Continuous stirring and monitoring of reaction conditions.
  • Filtration, drying, and purification of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction Reactions: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: The major products are substituted phenyl derivatives.

    Oxidation Reactions: Oxidized phenyl derivatives are formed.

    Reduction Reactions: Reduced phenyl derivatives are obtained.

Scientific Research Applications

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: It is involved in the development of pharmaceutical compounds and drug discovery processes.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other molecules, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate is unique due to its stability and reactivity. Similar compounds include:

    Potassium phenyltrifluoroborate: Lacks the piperazinyl group, making it less versatile in certain reactions.

    Potassium 4-(1-methy-4-piperazinyl)phenylboronic acid: Does not have the trifluoroborate group, affecting its reactivity and stability.

    Potassium 4-(1-methy-4-piperazinyl)phenylsulfonate: Contains a sulfonate group instead of a trifluoroborate group, leading to different chemical properties and applications.

Properties

IUPAC Name

potassium;trifluoro-[4-(4-methylpiperazin-1-yl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF3N2.K/c1-16-6-8-17(9-7-16)11-4-2-10(3-5-11)12(13,14)15;/h2-5H,6-9H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVCQMVGOAZLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)N2CCN(CC2)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF3KN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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